N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is an organic compound that features a thiazole ring, a cyanophenyl group, and a benzamide moiety
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms . The specific interactions of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s influence on biochemical pathways and their downstream effects would be dependent on its specific targets, which are currently unknown .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Biochemical Analysis
Biochemical Properties
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in chromatin remodeling and gene expression regulation . The interaction between this compound and LSD1 results in the inhibition of the enzyme’s activity, thereby affecting histone modification and gene expression patterns.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition leads to an accumulation of methylated histones, which alters chromatin structure and gene expression. Furthermore, this compound has been shown to interact with other proteins involved in signal transduction pathways, thereby modulating their activity and downstream effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of gene expression. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within cells through post-translational modifications or targeting signals . For example, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression directly.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with 2-methylbenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanophenyl group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)thiourea: Shares the cyanophenyl group but has a thiourea moiety instead of a thiazole ring.
N-(4-cyanophenyl)glycine: Contains the cyanophenyl group and a glycine moiety.
N-(2-cyanophenyl)benzimidoyl isothiocyanate: Features a cyanophenyl group and an isothiocyanate moiety.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is unique due to the combination of the thiazole ring, cyanophenyl group, and benzamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. The thiazole ring, in particular, contributes to its potential as an antimicrobial and therapeutic agent.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-12-4-2-3-5-15(12)17(22)21-18-20-16(11-23-18)14-8-6-13(10-19)7-9-14/h2-9,11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNHPGWMWZGKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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